molecular formula C14H10F3N5O2S B2736477 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide CAS No. 921125-16-8

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide

Cat. No.: B2736477
CAS No.: 921125-16-8
M. Wt: 369.32
InChI Key: OHBFYXYKVOXEEI-UHFFFAOYSA-N
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Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide is a complex organic compound that features a tetrazole ring, a difluorophenyl group, and a fluorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 3,4-difluorophenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. The difluorophenyl and fluorobenzenesulfonamide groups contribute to the compound’s overall stability and specificity in binding.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-benzenesulfonamide
  • N-((1-(2,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide

Uniqueness

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both difluorophenyl and fluorobenzenesulfonamide groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5O2S/c15-9-2-1-3-11(6-9)25(23,24)18-8-14-19-20-21-22(14)10-4-5-12(16)13(17)7-10/h1-7,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBFYXYKVOXEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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